N,N,3-Trimethyl-3-azetidinecarboxamide HCl
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Overview
Description
N,N,3-Trimethyl-3-azetidinecarboxamide HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxamide group. The hydrochloride (HCl) form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-3-azetidinecarboxamide HCl typically involves the reaction of azetidine with trimethylamine and a carboxylic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-3-azetidinecarboxamide HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted azetidine derivatives.
Scientific Research Applications
N,N,3-Trimethyl-3-azetidinecarboxamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-3-azetidinecarboxamide HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide HCl (EDC HCl): A widely used coupling reagent in peptide synthesis and bioconjugation.
N,N-dimethyl-3-aminopropylamine: Another compound with a similar structure, used in various chemical syntheses.
Uniqueness
N,N,3-Trimethyl-3-azetidinecarboxamide HCl is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Properties
Molecular Formula |
C7H15ClN2O |
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Molecular Weight |
178.66 g/mol |
IUPAC Name |
N,N,3-trimethylazetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(4-8-5-7)6(10)9(2)3;/h8H,4-5H2,1-3H3;1H |
InChI Key |
KGVYXHAXIYVYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C(=O)N(C)C.Cl |
Origin of Product |
United States |
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